Famotidine propionic acid
CAS No.: 107880-74-0
Cat. No.: VC21348380
Molecular Formula: C8H12N4O2S2
Molecular Weight: 260.3 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 107880-74-0 |
---|---|
Molecular Formula | C8H12N4O2S2 |
Molecular Weight | 260.3 g/mol |
IUPAC Name | 3-[[2-(diaminomethylideneamino)-1,3-thiazol-4-yl]methylsulfanyl]propanoic acid |
Standard InChI | InChI=1S/C8H12N4O2S2/c9-7(10)12-8-11-5(4-16-8)3-15-2-1-6(13)14/h4H,1-3H2,(H,13,14)(H4,9,10,11,12) |
Standard InChI Key | JEGZXDCDUSGFSB-UHFFFAOYSA-N |
SMILES | C1=C(N=C(S1)N=C(N)N)CSCCC(=O)O |
Canonical SMILES | C1=C(N=C(S1)N=C(N)N)CSCCC(=O)O |
Appearance | White to light yellow Solid |
Chemical Properties and Structure
Molecular Characteristics
Famotidine propionic acid is characterized by specific molecular properties that distinguish it from famotidine and other related compounds. Table 1 summarizes the key molecular characteristics of famotidine propionic acid.
Table 1: Molecular Characteristics of Famotidine Propionic Acid
The chemical structure of famotidine propionic acid contains a thiazole ring with a diaminomethylene (guanidino) group at position 2, a methyl group with a sulfanyl linkage at position 4, and a propanoic acid chain connected through the sulfur atom . This structure contributes to its specific chemical and physical properties, including its solubility profile and stability characteristics.
Nomenclature and Synonyms
Famotidine propionic acid is known by several names and identifiers in scientific literature and regulatory documents. Table 2 presents a comprehensive list of synonyms associated with this compound.
Table 2: Nomenclature and Synonyms for Famotidine Propionic Acid
This variety of names reflects the compound's significance across different contexts, from regulatory documentation to chemical databases and research publications.
Formation and Origins
Pathways of Formation
Famotidine propionic acid primarily forms as an impurity during the manufacturing, formulation, or storage of famotidine-containing pharmaceutical products . Research has identified specific conditions and interaction pathways that lead to its formation.
The inventors of a patent surprisingly discovered that famotidine propionic acid forms due to the interaction between famotidine and certain excipients used in pharmaceutical formulations . Specifically, benzaldehyde, which is commonly present in flavoring agents such as cherry flavor used in oral liquid formulations, can react with famotidine to produce this impurity . This discovery highlights the importance of excipient compatibility studies during pharmaceutical formulation development.
Factors Influencing Formation
Several factors may influence the formation of famotidine propionic acid in pharmaceutical preparations:
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Presence of reactive excipients, particularly those containing aldehydes like benzaldehyde
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Storage conditions including temperature, humidity, and light exposure
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Formulation pH and buffer composition
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Processing conditions during manufacturing
Understanding these factors is crucial for developing strategies to minimize impurity formation during production and throughout the product's shelf life.
Analytical Characterization
Identification Methods
The accurate identification and quantification of famotidine propionic acid require sensitive and specific analytical methods. Nuclear Magnetic Resonance (NMR) spectroscopy has been employed to characterize this impurity and differentiate it from famotidine . Figure 9(a) and 9(b) from the patent documentation show distinctive differences between the NMR spectra of famotidine and famotidine propionic acid, providing a reliable method for identification .
Mass spectrometry fragmentation patterns also show differences between famotidine and its impurity, as summarized in Table 4 of the patent documentation . These differences can be leveraged for developing sensitive and specific analytical methods for impurity detection and quantification.
Isolation and Purification
Regulatory Perspectives and Quality Control
Acceptable Limits
Regulatory guidelines establish specific limits for famotidine propionic acid in pharmaceutical products containing famotidine. These limits are crucial for ensuring product quality and safety.
Table 3: Regulatory Limits for Famotidine Propionic Acid in Pharmaceutical Products
Product Type | Maximum Allowable Limit | Preferred Limit | Source |
---|---|---|---|
Famotidine API | <0.5% by mole | <0.15% by mole | |
Pharmaceutical Compositions | <0.5% by weight of famotidine | <0.25% by weight of famotidine |
These limits reflect the regulatory concern regarding the presence of this impurity and its potential impact on product quality and safety.
Role in Quality Control
From a regulatory perspective, strict limits have been established for the acceptable levels of famotidine propionic acid in both the active pharmaceutical ingredient and finished dosage forms . These limits necessitate the development and validation of sensitive and specific analytical methods for quality control purposes. The availability of isolated famotidine propionic acid as a reference standard facilitates method development and validation activities.
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